N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline is a chemical compound with a unique structure that includes a sulfur atom double-bonded to an oxygen atom and bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is efficient and environmentally friendly, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfinamides, and other sulfur-containing compounds. These products have various applications in pharmaceuticals, agrochemicals, and other industries.
Scientific Research Applications
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[methyl(oxido)phenyl-lambda(4)-sulfanylidene]-N’-phenylurea: This compound has a similar structure but includes a urea group instead of an aniline group.
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-(propan-2-yl)propan-2-amine: This compound has a similar sulfur-oxygen bond but different alkyl groups.
Uniqueness
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline is unique due to its specific combination of phenyl groups and sulfur-oxygen bonds. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61821-38-3 |
---|---|
Molecular Formula |
C19H15NOS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-phenyl-N-[phenyl(sulfinyl)methyl]aniline |
InChI |
InChI=1S/C19H15NOS/c21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
MYBFAUKNSKCACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.